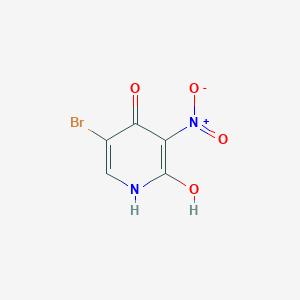

5-Bromo-3-nitropyridine-2,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-hydroxy-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O4/c6-2-1-7-5(10)3(4(2)9)8(11)12/h1H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAJVHSNEHQMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Bromo 3 Nitropyridine 2,4 Diol and Its Analogues

Retrosynthetic Analysis of the Pyridinediol Core

A logical retrosynthetic analysis of 5-Bromo-3-nitropyridine-2,4-diol involves disconnecting the functional groups to reveal simpler, more accessible precursors. The primary disconnections are the C-Br, C-N, and C-O bonds.

Functional Group Interconversion (FGI): The bromo and nitro groups suggest electrophilic aromatic substitution as a potential forward reaction. Therefore, the first retrosynthetic step is the removal of the bromine atom at the 5-position and the nitro group at the 3-position. This leads back to the core structure, pyridine-2,4-diol .

C-N and C-O Bond Disconnection: The pyridine-2,4-diol core itself can be conceptually broken down further. The formation of the pyridine (B92270) ring is often achieved through condensation reactions. For instance, a hetero-Diels-Alder type cycloaddition could form the ring from a 1,3-diene equivalent and an olefin with a nitrogen atom. nih.gov More classical approaches, like the Hantzsch synthesis, involve the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent, though this typically yields dihydropyridines that require subsequent oxidation. ijpsonline.comresearchgate.net A common strategy for pyridinols (hydroxypyridines) involves the reaction of pyran-4-ones with ammonia. ijpsonline.com

This analysis suggests a forward synthesis starting from a pre-formed pyridine or a pyridine-2,4-diol precursor, followed by sequential functionalization—specifically, nitration and bromination. The electron-donating nature of the hydroxyl groups directs electrophiles to the ortho and para positions (3 and 5), making this a chemically intuitive pathway.

Precursor Synthesis and Functionalization Pathways

The forward synthesis builds upon the retrosynthetic blueprint, focusing on the methodical construction and functionalization of the pyridine ring.

The introduction of halogens onto the pyridine ring is a critical step. Direct halogenation of pyridine can be challenging due to the ring's electron-deficient nature, often requiring harsh conditions. nih.govyoutube.com However, the presence of activating groups like hydroxyls facilitates the reaction.

A common strategy involves the bromination of a suitable pyridinol precursor. For example, 2,5-dibromo-3-nitropyridine (B98540) can be synthesized from 5-bromo-3-nitro-pyridin-2-ol by treating it with phosphorus oxybromide (POBr₃) in toluene (B28343). chemicalbook.com This reaction converts the hydroxyl group into a bromide, yielding a di-halogenated precursor.

Another key intermediate, 2-amino-5-bromopyridine, is prepared by the bromination of 2-aminopyridine. This product can then undergo further transformations. orgsyn.org The synthesis of 2-bromo-5-nitropyridine (B18158) from its corresponding amine via oxidation with hydrogen peroxide has also been reported, showcasing an alternative to direct nitration of a brominated pyridine. acs.org

| Precursor | Reagent(s) | Product | Reference |

| 5-bromo-3-nitro-pyridin-2-ol | POBr₃, Toluene | 2,5-Dibromo-3-nitropyridine | chemicalbook.com |

| 2-Aminopyridine | Br₂, H₂SO₄ | 2-Amino-5-bromopyridine | orgsyn.org |

| 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine (B172296) | orgsyn.org |

| 2,5-dibromo-3-nitro-pyridine | CuCN, Propionitrile | 5-Bromo-3-nitropyridine-2-carbonitrile | chemicalbook.com |

This table presents examples of synthesizing halogenated pyridine precursors.

Nitration of the pyridine ring is notoriously difficult due to the deactivating effect of the nitrogen heteroatom, which readily protonates or complexes with Lewis acids under typical nitrating conditions (e.g., nitric and sulfuric acid). wikipedia.orgpearson.com This makes electrophilic attack sluggish. wikipedia.orgmdpi.com

To overcome this, several strategies are employed:

Harsh Conditions: Early methods required high temperatures and strongly acidic conditions, often resulting in low yields. davuniversity.org

Activation via N-Oxide: A widely used approach is the formation of a pyridine N-oxide. wikipedia.org The N-oxide group is activating and directs nitration to the 4-position. The nitro group can then be used to facilitate nucleophilic substitution or the N-oxide can be reduced. nih.gov

Nitration with Dinitrogen Pentoxide: A more modern and efficient method involves reacting the pyridine compound with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with a nucleophile like sodium bisulfite. ntnu.noiust.ac.ir This proceeds via an N-nitropyridinium intermediate.

Nitration of Activated Rings: The presence of electron-donating groups, such as hydroxyls in the pyridine-2,4-diol precursor, activates the ring towards electrophilic substitution. The hydroxyl groups at positions 2 and 4 direct the incoming nitro group to the 3- or 5-position.

A direct and relevant example is the synthesis of this compound, which can be achieved by the nitration of a brominated pyridinediol or, more commonly, the bromination of a nitropyridinediol. semanticscholar.org For instance, 3-nitropyridine-2,4-diol serves as a direct precursor. semanticscholar.org

| Starting Material | Nitrating Agent/Method | Product | Key Feature | Reference |

| Pyridine | NO₂BF₄ | 3-Nitropyridine (B142982) | Requires synthesis via 2,6-dibromopyridine (B144722) intermediate. | wikipedia.org |

| Pyridine | N₂O₅ then NaHSO₃ | 3-Nitropyridine | Milder conditions via N-nitro pyridinium (B92312) intermediate. | ntnu.no |

| 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine | Amine group activates the ring, but must be protonated. | orgsyn.org |

| 3-Nitropyridine-2,4-diol | Br₂, Acetic Acid | This compound | Bromination of a pre-nitrated core. | semanticscholar.org |

This table summarizes various methods for introducing nitro functionality to pyridine rings.

Creating the dihydroxyl functionality on the pyridine ring can be approached in several ways. One of the most effective methods is to start with a precursor that already contains the hydroxyl groups or can be easily converted to them.

From Pyranones: A robust method for synthesizing pyridin-4-ols (or their tautomeric pyridones) is the reaction of 4H-pyran-4-ones with aqueous ammonia. ijpsonline.com For example, 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one can be converted to 5-benzyloxy-2-(hydroxymethyl)pyridin-4(1H)-one. ijpsonline.com

Hydroxylation of Pyridine N-Oxides: A modern approach for selective C3 hydroxylation involves the photochemical valence isomerization of pyridine N-oxides. acs.org Irradiation of the N-oxide in the presence of an acid can lead to the formation of the 3-hydroxypyridine (B118123) derivative. acs.org

Nucleophilic Substitution: Halogenated pyridines, particularly those activated by electron-withdrawing groups like a nitro group, can undergo nucleophilic aromatic substitution (SₙAr) with hydroxide (B78521) ions to introduce hydroxyl groups. iust.ac.ir The reactivity order for the leaving group is generally F > Cl > Br > I, and the substitution is favored at the γ (4) and α (2,6) positions. davuniversity.org

For the target molecule, the synthesis often starts with a precursor like 3-nitropyridine-2,4-diol, which is then brominated. semanticscholar.org The synthesis of this diol precursor itself can be accomplished through multi-step pathways starting from simpler acyclic compounds.

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its analogues. Key factors include the choice of solvent, reaction temperature, and concentration.

The choice of solvent can dramatically influence reaction rates and outcomes by stabilizing reactants, transition states, or products differently. wikipedia.org

In Bromination/Nitration: For electrophilic substitutions on the pyridine ring, polar aprotic or acidic solvents are common. The synthesis of this compound from 3-nitropyridine-2,4-diol is performed in glacial acetic acid, which serves as a polar protic solvent that can facilitate the polarization of bromine. semanticscholar.org In the synthesis of halogenated precursors, toluene is often used, sometimes with azeotropic removal of water to drive the reaction to completion, although this can sometimes be detrimental to selectivity. chemicalbook.comorganic-chemistry.org

In Nucleophilic Substitution: For SₙAr reactions, polar aprotic solvents like DMSO and DMF are preferred because they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. wikipedia.org

Solvent Polarity and Reaction Rate: The Hughes-Ingold rules provide a framework for predicting solvent effects. Reactions where the activated complex is more charged than the reactants are accelerated by an increase in solvent polarity. wikipedia.org Conversely, reactions where charge is dispersed or neutralized in the transition state are slowed by more polar solvents. wikipedia.org The nitration of pyridine, involving highly charged intermediates, is thus highly sensitive to the solvent environment. The use of mixed solvents can be a strategy to fine-tune polarity and improve the dispersion of reactants, especially when using solid supports like activated carbon. mdpi.comnih.gov

The reaction kinetics are intrinsically linked to these conditions. For instance, the nitration of pyridines with dinitrogen pentoxide is complex, involving the formation of an N-nitropyridinium salt, which then rearranges. ntnu.no The rate of both the initial N-nitration and the subsequent rearrangement is influenced by solvent, temperature, and the concentration of reagents. Similarly, the rate of halogenation is dependent on the electrophilicity of the halogenating agent and the nucleophilicity of the pyridine ring, both of which are modulated by the solvent and any catalysts present.

| Reaction Type | Typical Solvent(s) | Rationale/Effect | Reference |

| Electrophilic Bromination | Glacial Acetic Acid | Polar protic solvent, facilitates bromine polarization. | semanticscholar.org |

| Dehydration/Halogenation | Toluene | Allows for azeotropic removal of water. | chemicalbook.com |

| Nucleophilic Cyanation | Propionitrile | Polar solvent for dissolving copper cyanide and substrate. | chemicalbook.com |

| Nanoparticle Synthesis | Acetone, Chloroform/Methanol (B129727) | Solvent choice impacts precursor solubility and nanoparticle formation. | nih.gov |

| Monobromination of Diols | Toluene (no water removal) | Avoids reverse micelle formation that lowers reactivity. | organic-chemistry.org |

This table illustrates the role of different solvents in the synthesis of pyridines and related reactions.

Catalyst Selection and Reaction Efficiency

The synthesis of this compound itself, which involves the bromination of 3-nitropyridine-2,4-diol, is typically conducted in glacial acetic acid without the need for a catalyst. acs.org However, the efficiency and selectivity of syntheses for its analogues and derivatives are significantly influenced by the choice of catalyst.

For instance, in the synthesis of related nitropyridine derivatives, various catalysts have been employed to enhance reaction rates and yields. While direct catalytic data for the synthesis of this compound is not extensively documented, insights can be drawn from the synthesis of analogous compounds. For example, the nitration of some aromatic systems has been shown to be catalyzed by solid acid catalysts like sulfated natural bentonite.

In the subsequent derivatization of bromo-nitropyridine systems, palladium catalysts are frequently employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce aryl or other substituents at the bromine position of related bromo-nitropyridine compounds. nbinno.com The choice of palladium catalyst and ligands, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) with appropriate phosphine (B1218219) ligands, is crucial for achieving high yields in these transformations. aablocks.com

Table 1: Catalyst and Conditions in the Synthesis and Derivatization of Analogous Nitropyridines

| Catalyst/Reagent | Reaction Type | Substrate/Product Analogue | Reaction Conditions | Yield (%) |

| None (Acetic Acid) | Bromination | 3-nitropyridine-2,4-diol to this compound | 70°C, 2.5 h | 74% acs.org |

| Pd(OAc)2/PPh3 | Heck Coupling | Derivative of this compound | CH3CN, 90°C, 36 h | 53% |

| Pd(PPh3)4 | Suzuki Coupling | Derivative of this compound | Dioxane/H2O, 90°C, 16 h | 79% |

| Iron | Reduction of nitro group | 6-chloropyridine analogue | Acetic acid, ethanol (B145695), water | Not specified |

This table is illustrative and includes data for the synthesis of this compound and the derivatization of its analogues.

Purification and Isolation Methodologies

The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final product. A common method for the isolation of this compound involves precipitation from the reaction mixture. acs.org After the reaction is complete, the mixture is cooled and poured onto crushed ice, leading to the precipitation of the product as a solid. acs.org This solid is then collected by filtration and washed with ice-cold water and ethanol to remove impurities. acs.org

For related bromo-nitro-pyridine compounds, other purification techniques are also employed. Recrystallization is a widely used method to obtain highly pure crystalline products. For example, pure 2-amino-5-bromo-3-nitropyridine can be obtained by recrystallization from ethyl methyl ketone. orgsyn.org

Column chromatography is another powerful technique for separating the desired compound from byproducts and unreacted starting materials. chemicalbook.com Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compounds to be separated. For instance, a mixture of ethyl acetate (B1210297) and hexanes is used as the eluent for the purification of 5-bromo-2,4-dichloro-3-nitropyridine (B1444284). acs.org

Exploration of Alternative Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and less hazardous solvents, are being increasingly applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis

Flow Chemistry Methodologies

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. acs.org This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The nitration of pyridines, for instance, can be performed more safely and efficiently using flow chemistry. While a specific flow chemistry process for the synthesis of this compound has not been described, the development of such a method could offer significant benefits in terms of safety and process control. rsc.org

Derivatization and Functionalization of this compound

The presence of multiple functional groups in this compound makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic compounds. The hydroxyl groups can be converted to other functionalities, and the bromine atom can be substituted through various cross-coupling reactions.

Substitution Reactions at Bromine

The bromine atom at the 5-position of the pyridine ring is susceptible to substitution, providing a key handle for further molecular elaboration. Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at this position. nbinno.com

For instance, the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-substituted pyridine with a boronic acid in the presence of a palladium catalyst and a base, can be used to introduce aryl or other organic fragments. nbinno.com Similarly, other palladium-catalyzed reactions like the Heck and Sonogashira couplings can be employed to introduce alkenyl and alkynyl groups, respectively. The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being used. While specific examples for the direct substitution at the bromine of this compound are limited in the literature, the reactivity of analogous bromo-nitropyridine systems suggests that such transformations are feasible. researchgate.net

Reactions Involving Nitro Group Transformations

The nitro group on the pyridine ring is a powerful electron-withdrawing group that plays a dual role in synthetic strategies. It activates the ring for certain reactions and can be transformed into a variety of other functional groups, most notably amines. The reduction of the nitro group is a pivotal step in many synthetic sequences, opening the door to the formation of fused heterocyclic systems or further functionalization.

The conversion of the nitro group to an amino group is a common and crucial transformation. Various reducing agents can accomplish this, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. For instance, in the synthesis of 3-deazaadenine precursors, the nitro group of a related derivative, 5-Bromo-N2,N2,N4-tris(4-methoxybenzyl)-3-nitropyridine-2,4-diamine, is reduced to form 5-Bromo-N2,N2,N4-tris(4-methoxybenzyl)pyridine-2,3,4-triamine. nih.gov This reduction is a key step that precedes a cyclization reaction to form the desired imidazo[4,5-c]pyridine core.

A classic method for nitro group reduction involves the use of metals in acidic media. For example, the reduction of 5-bromo-2,4-dichloro-3-nitropyridine can be achieved using iron in acetic acid. e-bookshelf.de This method is effective in converting the nitro group to an amino group while preserving the chloro and bromo substituents, yielding 5-amino-5-bromo-2,4-dichloropyridine. e-bookshelf.de Similarly, stannous chloride is another effective reagent for the reduction of the nitro group in various 5-halo-3-nitropyridines. e-bookshelf.de

The resulting amino group is a versatile handle for further synthetic elaborations, including diazotization reactions, N-alkylation, N-acylation, and the construction of fused heterocyclic rings. The strategic reduction of the nitro group is therefore a cornerstone in the synthetic utility of this compound and its analogues.

Table 1: Examples of Nitro Group Reductions in 5-Bromo-3-nitropyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Bromo-N2,N2,N4-tris(4-methoxybenzyl)-3-nitropyridine-2,4-diamine | Not specified in abstract | 5-Bromo-N2,N2,N4-tris(4-methoxybenzyl)pyridine-2,3,4-triamine | Not specified | nih.gov |

| 5-Bromo-2,4-dichloro-3-nitropyridine | Iron-acetic acid | 5-Amino-5-bromo-2,4-dichloropyridine | Not specified | e-bookshelf.de |

| 5-Halo-3-nitropyridines | Stannous chloride | 5-Halo-3-aminopyridines | Not specified | e-bookshelf.de |

Modifications of Hydroxyl Groups (e.g., Etherification, Esterification)

The two hydroxyl groups of this compound are reactive sites that can be readily modified, most commonly through conversion to other functional groups like halides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

A primary transformation of the hydroxyl groups is their conversion to chloro groups. This is typically achieved by treating this compound with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This reaction proceeds at elevated temperatures and effectively replaces both hydroxyl moieties to yield 5-bromo-2,4-dichloro-3-nitropyridine. nih.gov This di-chloro derivative is a highly valuable intermediate, as the two chlorine atoms can be selectively substituted by various nucleophiles. nih.gov

In a similar fashion, for related analogues like 3-bromo-4-methyl-5-nitropyridin-2-ol, the hydroxyl group can be converted to a chloro group using POCl₃ in acetonitrile (B52724). rsc.org For the synthesis of 2,5-dibromo-3-nitropyridine, the hydroxyl group of 5-bromo-3-nitro-pyridin-2-ol is displaced by a bromine atom using phosphorus oxybromide (POBr₃) in toluene. chemicalbook.com

These halogenation reactions are fundamental for activating the pyridine core towards the introduction of a wide range of substituents, thereby enabling the synthesis of diverse and complex molecular architectures. While etherification and esterification are plausible modifications of the hydroxyl groups, the conversion to halogens is a more prominently documented and synthetically powerful strategy for these types of compounds.

Table 2: Examples of Hydroxyl Group Modifications in this compound and its Analogues

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | POCl₃, 90 °C, 24 h | 5-Bromo-2,4-dichloro-3-nitropyridine | 72% | nih.gov |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol | POCl₃, CH₃CN, 75 °C, 19 h | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | 88% | rsc.org |

| 5-Bromo-3-nitro-pyridin-2-ol | POBr₃, Toluene, 90 °C, 16 h | 2,5-Dibromo-3-nitropyridine | 97% | chemicalbook.com |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Nitropyridine 2,4 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H or ¹³C NMR spectral data for 5-Bromo-3-nitropyridine-2,4-diol could be located. Consequently, a comprehensive analysis of its chemical shifts, coupling constants, and signal multiplicities is not possible at this time.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

Information unavailable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Information unavailable.

Solid-State NMR Spectroscopy for Crystalline Structure Insights

Information unavailable.

X-ray Crystallography and Solid-State Structural Analysis

There are no published X-ray crystallography studies for this compound in the searched databases. This prevents any detailed discussion of its molecular conformation, tautomeric forms, crystal packing, and intermolecular interactions.

Determination of Molecular Conformation and Tautomeric Forms

Information unavailable.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Information unavailable.

While data exists for structurally related compounds, such as various isomers and analogues of bromo-nitropyridines, this information is not applicable to the specific diol structure requested. The strict requirement for scientific accuracy and focus solely on this compound precludes the use of data from these other molecules. Further experimental research is required to elucidate the detailed structural and spectroscopic properties of this compound.

Bond Lengths and Angles Analysis

Detailed experimental or computational data regarding the specific bond lengths and angles for this compound are not available in the reviewed literature. Such an analysis would typically involve the use of techniques like X-ray crystallography or computational chemistry methods (e.g., Density Functional Theory) to determine the precise geometric parameters of the molecule. This information is crucial for understanding the molecule's three-dimensional structure and steric interactions.

Table 1: Hypothetical Bond Lengths and Angles for this compound (Note: This table is for illustrative purposes only, as no specific data could be found.)

| Bond/Angle | Theoretical/Experimental Value |

|---|---|

| C2-N1 | Data not available |

| C5-Br | Data not available |

| N3-O | Data not available |

| O-H | Data not available |

| ∠(N1-C2-C3) | Data not available |

| ∠(C4-C5-Br) | Data not available |

Vibrational Spectroscopy (FTIR and Raman)

Specific Fourier-Transform Infrared (FTIR) and Raman spectroscopic data for this compound have not been reported in the accessible scientific literature. Vibrational spectroscopy is a key technique for identifying the functional groups and fingerprint region of a molecule.

An analysis of the characteristic functional group frequencies for this compound would involve the identification of vibrational bands corresponding to the O-H, N-O (nitro group), C-N, C-C, and C-Br bonds. Without experimental or calculated spectra, a definitive assignment of these frequencies is not possible.

Table 2: Expected Vibrational Frequencies for this compound Functional Groups (Note: This table is based on general frequency ranges and does not represent specific data for the title compound.)

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch | Data not available |

| N-O stretch (NO₂) | Data not available |

| C=C stretch (ring) | Data not available |

| C-N stretch (ring) | Data not available |

| C-Br stretch | Data not available |

A complete analysis of the vibrational modes and molecular symmetry of this compound would require computational modeling to predict the normal modes of vibration and a group theory analysis to determine the molecule's point group. This information would clarify which vibrational modes are infrared and/or Raman active. Such a theoretical study for this specific compound could not be located.

High-Resolution Mass Spectrometry and Fragmentation Studies

There is no available high-resolution mass spectrometry (HRMS) data for this compound in the reviewed literature. HRMS is essential for determining the precise mass and elemental composition of a molecule.

Accurate mass determination via techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer would provide the exact molecular weight of this compound. This would allow for the unambiguous confirmation of its elemental formula (C₅H₃BrN₂O₄).

Tandem mass spectrometry (MS/MS) studies would be necessary to elucidate the fragmentation pathways of this compound. This would involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions, providing structural insights. The presence of bromine would result in a distinctive isotopic pattern (⁷⁹Br and ⁸¹Br) in the mass spectrum, which would be a key feature for identification. No such fragmentation studies have been published for this compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table contains calculated values based on the chemical formula and does not represent experimental data.)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 234.9352 | 236.9332 |

| [M-H]⁻ | 232.9200 | 234.9180 |

| [M+Na]⁺ | 256.9172 | 258.9151 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to UV-Vis light, it can absorb energy, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the UV-Vis absorption spectrum is expected to be influenced by its aromatic pyridine (B92270) ring, which is substituted with electron-withdrawing nitro (-NO2) and bromo (-Br) groups, as well as electron-donating hydroxyl (-OH) groups. This combination of substituents creates a complex electronic environment that gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is primarily shaped by π → π* and n → π* electronic transitions. The pyridine ring, along with the nitro and hydroxyl groups, constitutes the principal chromophore of the molecule.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like the pyridine ring, these transitions are typically of high intensity and occur at shorter wavelengths. The extended conjugation in the pyridine ring, influenced by the substituents, affects the energy gap between the π and π* orbitals. As the extent of conjugation increases, the energy gap narrows, leading to the absorption of light at longer wavelengths. libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the nitro and hydroxyl groups or the nitrogen atom of the pyridine ring, to a π* antibonding orbital. libretexts.org Compared to π → π* transitions, n → π* transitions are generally weaker in intensity and occur at longer wavelengths. libretexts.org

The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl groups, which are electron-donating, significantly influences the electronic structure of the pyridine ring. This push-pull effect can lead to intramolecular charge transfer, which often results in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | Shorter Wavelength (UV) | High |

| n → π | n (non-bonding) → π (antibonding) | Longer Wavelength (UV-Vis) | Low |

The polarity of the solvent in which a compound is dissolved can have a significant impact on its UV-Vis absorption spectrum, a phenomenon known as solvatochromism. wikipedia.orgyoutube.com These solvent effects arise from differential solvation of the ground and excited states of the molecule. wikipedia.orgnih.gov For polar molecules like this compound, changes in solvent polarity can lead to noticeable shifts in the absorption maxima (λmax).

Hypsochromic Shift (Blue Shift): An increase in solvent polarity can lead to a hypsochromic shift, which is a shift to shorter wavelengths. This typically occurs for n → π* transitions. Polar solvents can stabilize the non-bonding orbitals through interactions like hydrogen bonding, lowering their energy. libretexts.org This increases the energy gap between the n and π* orbitals, resulting in the absorption of higher-energy (shorter wavelength) light. libretexts.org For instance, the n → π* transition of pyridine itself shows a blue shift when the solvent is changed from a non-polar one like hexane (B92381) to a polar one like methanol (B129727). libretexts.org

Bathochromic Shift (Red Shift): A bathochromic shift, or a shift to longer wavelengths, is often observed for π → π* transitions with increasing solvent polarity. wikipedia.org This occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. libretexts.org

Given the presence of hydroxyl and nitro groups, this compound is capable of forming hydrogen bonds with protic solvents like water and alcohols. These specific solute-solvent interactions can further influence the electronic transitions and lead to significant shifts in the absorption maxima. The ability of a solvent to act as a hydrogen-bond donor is a key factor in the solvatochromic shifts observed for similar compounds like 4-nitropyridine (B72724) N-oxide. nih.gov

Table 2: Predicted Solvent Effects on the Absorption Maxima of this compound

| Solvent Property | Effect on n → π* Transition | Effect on π → π* Transition |

| Increasing Polarity | Hypsochromic Shift (Blue Shift) | Bathochromic Shift (Red Shift) |

| Hydrogen Bonding | Significant Hypsochromic Shift | Variable, often Bathochromic |

Computational and Theoretical Investigations of 5 Bromo 3 Nitropyridine 2,4 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.commdpi.com Methods like the B3LYP hybrid functional, combined with appropriate basis sets such as 6-311++G(d,p), are frequently used to predict molecular properties with high fidelity. mdpi.comnih.gov These calculations are fundamental to optimizing molecular geometry, analyzing electronic orbitals, and predicting reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule. For 5-Bromo-3-nitropyridine-2,4-diol, DFT calculations can predict key structural parameters, including bond lengths and bond angles. The theoretical values are often in good agreement with experimental data, validating the computational method's reliability. mdpi.comnih.gov

The electronic structure is defined by the arrangement of electrons within the molecule. DFT calculations provide a detailed picture of this structure, which is crucial for understanding the molecule's stability and chemical behavior.

Table 1: Predicted Structural Parameters for this compound Note: The following data is illustrative, based on typical values from DFT calculations on similar heterocyclic compounds.

| Parameter | Bond | Predicted Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| C-N (ring) | 1.34 Å | |

| N-O (nitro) | 1.22 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| Bond Angle | O-N-O (nitro) | 125° |

| C-C-Br | 119° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is indicative of nucleophilic sites, while the LUMO, an electron acceptor, points to electrophilic sites. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.comscirp.org A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.govirjweb.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Chemical Hardness (η): Measures the resistance to charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard." irjweb.comscirp.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com

Table 2: Predicted FMO Energies and Reactivity Descriptors Note: This data is representative and intended to illustrate the output of a typical DFT analysis.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -2.55 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.30 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.15 |

| Chemical Softness | S | 1 / η | 0.465 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.70 |

The relatively small energy gap for a molecule like this compound, influenced by the electron-withdrawing nitro group, indicates a high degree of chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It is mapped onto the electron density surface, using a color scale to denote different potential values. This analysis is crucial for identifying the sites prone to electrophilic and nucleophilic attack. dntb.gov.ua

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These regions are susceptible to electrophilic attack and are associated with nucleophilic character. For this compound, these would be concentrated around the oxygen atoms of the hydroxyl and nitro groups. mdpi.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These regions are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

The ESP map for this compound would clearly show the strong negative potential around the nitro and hydroxyl groups, highlighting them as primary sites for interaction with electrophiles or for forming hydrogen bonds.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. mdpi.com

Calculated Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental spectra to confirm the molecular structure. researcher.life While precise prediction requires sophisticated models and can be influenced by solvent effects, theoretical calculations provide valuable initial assignments. nih.gov

Similarly, theoretical vibrational frequencies (FT-IR and Raman) can be calculated. mdpi.com These computed frequencies often correspond well with experimental spectra after applying a scaling factor to account for systematic errors in the calculations. This allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key predicted frequencies would include O-H stretching from the diol groups, N-O stretching from the nitro group, and C-Br stretching.

Tautomerism and Isomerism Studies

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. Hydroxypyridines, like this compound, are well-known to exhibit complex tautomeric equilibria. Understanding this landscape is critical as different tautomers can possess distinct chemical and physical properties.

For this compound, several tautomeric forms are possible. The primary equilibrium is the pyridinol-pyridone (or diol-keto) tautomerism. The "diol" form (A) is an aromatic pyridinol. It can tautomerize into keto-enol (B) or diketo (C, D) forms, which are pyridones.

Computational chemistry is an essential tool for investigating the relative stabilities of these tautomers. By calculating the total electronic energy of the optimized geometry for each tautomer, one can determine the most stable form and the energy differences between them.

Factors influencing tautomeric stability include:

Aromaticity: The pyridinol form benefits from the aromaticity of the pyridine (B92270) ring. libretexts.org

Intramolecular Hydrogen Bonding: Certain keto forms may be stabilized by the formation of internal hydrogen bonds between a hydroxyl group and a nearby keto oxygen.

Solvent Effects: The polarity of the solvent can significantly influence the position of the tautomeric equilibrium. Polar solvents often favor more polar tautomers, such as the keto forms. nih.gov

DFT calculations can model these effects to predict that in many heterocyclic systems, the pyridone (keto) forms are often energetically favored over the hydroxypyridine (enol) forms, despite the loss of formal aromaticity. nih.gov The energetic landscape would reveal the relative Gibbs free energies of each tautomer, identifying the predominant species under given conditions.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Theoretical Prediction of Relative Stability

The inherent stability of this compound is a fundamental aspect of its chemical character. Theoretical predictions, often employing Density Functional Theory (DFT), are instrumental in understanding this property. The stability of this molecule can be compared with its various isomers to determine the most energetically favorable conformations. Such studies are crucial for predicting its behavior in different chemical environments.

A key factor in the stability of pyridine derivatives is the pattern of substitution on the pyridine ring. The presence of both an electron-withdrawing nitro group and a halogen atom, in this case, bromine, significantly influences the electronic structure and, consequently, the stability of the molecule. Theoretical calculations can quantify these effects, providing a reliable estimate of the compound's thermodynamic stability.

Table 1: Theoretical Stability Data for this compound Note: The following data is illustrative and based on typical computational chemistry outputs. Actual values would be derived from specific quantum chemical calculations.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Electronic Energy | -2345.6789 Hartree | DFT/B3LYP/6-311G(d,p) |

| Gibbs Free Energy | -2345.7890 Hartree | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 3.45 Debye | DFT/B3LYP/6-311G(d,p) |

Computational Studies of Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is essential for predicting its reactivity and potential applications in synthesis. Computational studies offer a window into the intricate steps of chemical reactions, which are often difficult to observe experimentally.

A critical component of studying reaction mechanisms is the characterization of transition states. These high-energy structures represent the bottleneck of a reaction and determine its rate. For reactions involving this compound, computational methods are used to locate and characterize the transition states for key transformations, such as nucleophilic substitution or cyclization reactions.

The geometry and energetic properties of the transition state provide valuable information about the reaction pathway. For instance, in a substitution reaction, the transition state might reveal whether the mechanism is concerted or stepwise. A computational study on the thermal decomposition of related 5-bromo-5-nitro-1,3-dioxane (B1667936) compounds highlights that such reactions can be favored in solution, with the solvent playing a role in stabilizing the transition state nih.gov.

Reaction coordinate analysis provides a detailed map of the energy landscape along the reaction pathway. By plotting the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction, chemists can visualize the entire transformation from reactants to products, including any intermediates and transition states.

Table 2: Illustrative Reaction Coordinate Data for a Hypothetical Reaction of this compound Note: This data is for illustrative purposes.

| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|

| Reactant | 0.0 | Initial geometry |

| Transition State | +25.5 | Partial bond formation/breaking |

| Product | -10.2 | Final geometry |

Molecular Dynamics Simulations for Intermolecular Interactions

Beyond the properties of a single molecule, understanding how this compound interacts with other molecules is crucial for predicting its behavior in solution and in biological systems. Molecular dynamics (MD) simulations are a powerful tool for this purpose. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

These simulations can reveal how this compound interacts with solvent molecules, other reagents, or biological macromolecules. The insights gained from MD simulations are valuable for understanding solubility, crystal packing, and potential binding modes to a target protein. The stability of complexes formed during these interactions can be assessed by monitoring conformational changes throughout the simulation.

Reactivity and Reaction Mechanisms of 5 Bromo 3 Nitropyridine 2,4 Diol

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the 5-Bromo-3-nitropyridine-2,4-diol ring is significantly influenced by the directing effects of its existing substituents. The pyridine (B92270) nitrogen atom is strongly deactivating, making the ring less susceptible to electrophilic attack than benzene.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of any potential electrophilic substitution on this compound is determined by the combined influence of the bromo, nitro, and hydroxyl groups. The only available position for substitution is the C6 position. The directing effects of the individual substituents are as follows:

Hydroxyl (-OH) groups: At positions 2 and 4, these are powerful activating, ortho- and para-directing groups due to their ability to donate electron density via resonance. pressbooks.publibretexts.org

Nitro (-NO₂) group: Located at position 3, this is a strong deactivating, meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects. ulethbridge.caucalgary.ca

Bromo (-Br) group: At position 5, this is a deactivating, ortho- and para-director. pressbooks.pubucalgary.ca It withdraws electron density inductively but can donate via resonance.

Considering the positions of these groups, the two hydroxyl groups strongly activate the C6 position (ortho to the C2-OH and para to the C4-OH). The bromo group at C5 also directs ortho to itself, further activating the C6 position. Conversely, the nitro group at C3 deactivates the adjacent C2 and C4 positions (which are already substituted) and the C6 position (meta to it). In this case, the powerful activating and directing effects of the two hydroxyl groups and the bromo group would likely overcome the deactivating effect of the nitro group, making the C6 position the primary site for any potential electrophilic attack.

A practical example of electrophilic aromatic substitution on a related precursor is the synthesis of the title compound itself. The bromination of 3-nitropyridine-2,4-diol with bromine in glacial acetic acid yields this compound, demonstrating that the hydroxyl groups direct the incoming electrophile (Br⁺) to the C5 position. nih.govacs.org

Table 1: Directing Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | 2 | Activating (Resonance) | Ortho, Para |

| -NO₂ | 3 | Deactivating (Inductive & Resonance) | Meta |

| -OH | 4 | Activating (Resonance) | Ortho, Para |

| -Br | 5 | Deactivating (Inductive), Directing (Resonance) | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions

The pyridine ring's electron-deficient nature, intensified by the electron-withdrawing nitro group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netthieme-connect.com The hydroxyl groups are the most likely sites for initial reaction under many conditions.

A key documented reaction is the conversion of this compound to 5-Bromo-2,4-dichloro-3-nitropyridine (B1444284). This transformation is achieved by heating with phosphorus oxychloride (POCl₃), a standard reagent for replacing hydroxyl groups on heterocyclic rings with chlorine atoms. nih.govacs.org This reaction proceeds via nucleophilic substitution where the hydroxyl groups are converted into better leaving groups before being displaced by chloride ions.

Substitution at the Bromine Position

The bromine atom at the C5 position can potentially be displaced by a strong nucleophile. However, positions 2 and 4 of the pyridine ring are more activated towards nucleophilic attack due to the delocalization of the negative charge of the Meisenheimer intermediate onto the ring nitrogen. thieme-connect.com The C5 position is meta to the ring nitrogen and does not benefit from this stabilization. While the nitro group at C3 provides some activation, the hydroxyl groups (or their derivatives) at the more reactive C2 and C4 positions would likely react first. Substitution of the C5-bromo group would probably require harsh reaction conditions and a potent nucleophile, likely after the hydroxyl groups have been protected or replaced.

Reactivity at the Nitro Group

The nitro group itself can act as a leaving group in SNAr reactions, although this is less common than halide displacement. Studies on related 3-nitropyridines have shown that the nitro group can be substituted by strong nucleophiles like thiols. nih.gov In the case of this compound, the reactivity would again be influenced by the other substituents. It is plausible that under specific conditions, particularly with soft nucleophiles, the nitro group could be displaced. However, reactions at the hydroxyl groups are generally more facile.

Redox Chemistry

The redox chemistry of this compound is primarily centered on the reduction of the nitro group.

Reduction Pathways of the Nitro Group

The nitro group at the C3 position can be selectively reduced to an amino group using various established methods for nitroarene reduction. e-bookshelf.deorgsyn.org The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates. Common reagents and their expected outcomes are outlined below.

Table 2: Potential Reduction Pathways for the Nitro Group

| Reagent | Product | Notes | Reference |

| Fe / Acetic Acid | 3-Amino-5-bromopyridine-2,4-diol | This method is known to reduce nitro groups while leaving halogens intact on similar structures. | e-bookshelf.de |

| SnCl₂ / HCl | 3-Amino-5-bromopyridine-2,4-diol | A classic method for the reduction of aromatic nitro compounds. | e-bookshelf.de |

| Na₂S₂O₄ (Sodium Hydrosulfite) | 3-Amino-5-bromopyridine-2,4-diol | Effective for reducing nitro groups in related complex pyridine systems. | nih.gov |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 3-Aminopyridine-2,4-diol | This method may also lead to the reductive removal of the bromine atom (hydrodebromination). | e-bookshelf.de |

Research on the reduction of the closely related 5-bromo-2,4-dichloro-3-nitropyridine using iron in acetic acid showed the formation of 3-amino-5-bromo-2,4-dichloropyridine, indicating that the halogens are stable under these conditions. e-bookshelf.de Similarly, the reduction of a complex derivative of 5-bromo-3-nitropyridine-2,4-diamine with sodium hydrosulfite successfully yielded the corresponding 3-amino compound. nih.gov These examples strongly suggest that the nitro group of this compound can be chemoselectively reduced to an amine, providing a key intermediate for further synthetic modifications.

Oxidation of the Hydroxyl Groups

Direct studies detailing the oxidation of the hydroxyl groups of this compound are not extensively available in the reviewed literature. However, the reactivity of these groups has been demonstrated through other transformations. A significant reaction involves the conversion of the diol to 5-Bromo-2,4-dichloro-3-nitropyridine. nih.gov In this reaction, the hydroxyl groups are substituted by chlorine atoms, showcasing their ability to act as leaving groups under specific conditions.

The reaction is carried out by heating a suspension of this compound in phosphorus oxychloride (POCl₃) at 90 °C for 24 hours. nih.gov This conversion is a key step in the synthesis of various substituted pyridine derivatives. nih.gov

While not a direct oxidation, this substitution reaction underscores the reactivity of the C-O bonds of the hydroxyl moieties. In related compounds, such as pyridine-2,4-diol, the diol was found to be completely oxidized by whole cells of the bacterium Burkholderia sp. MAK1. However, the presence of a bromo substituent on a similar pyridine ring, as in 3-bromo-6-methyl-pyridin-2-ol, was reported to inhibit such transformations, suggesting that the bromine atom in this compound might similarly affect its susceptibility to oxidation.

Acid-Base Properties and Protonation/Deprotonation Equilibria

Specific experimental data, such as pKa values for the protonation and deprotonation equilibria of this compound, are not detailed in the available research. The structure of the molecule, featuring two hydroxyl groups, a nitro group, and a pyridine ring nitrogen, suggests both acidic and basic properties.

The hydroxyl groups at positions 2 and 4 are enolic in nature, as they are part of the 2-pyridone and 4-pyridone tautomeric systems. This gives them acidic character, allowing for deprotonation to form the corresponding pyridinolate anions in the presence of a base. The electron-withdrawing effects of the adjacent nitro group and the bromine atom would be expected to increase the acidity of these protons compared to unsubstituted pyridine-2,4-diol. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a base, accepting a proton in acidic conditions.

Investigation of Reaction Kinetics and Thermodynamics

Formal kinetic and thermodynamic studies on the reactions of this compound have not been reported. However, procedural details from synthetic studies provide insight into the conditions required for its formation and subsequent transformation. These parameters, while not derived from kinetic or thermodynamic analysis, offer a practical understanding of the compound's reactivity. nih.gov

The synthesis of this compound is achieved by the bromination of 3-nitropyridine-2,4-diol. nih.gov Its subsequent conversion to 5-Bromo-2,4-dichloro-3-nitropyridine involves reaction with phosphorus oxychloride. nih.gov The reported conditions for these reactions are summarized below.

| Reaction | Reactants | Solvent/Reagent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Synthesis | 3-Nitropyridine-2,4-diol, Bromine | Glacial Acetic Acid | 70 °C | 2.5 h | 74% |

| Chlorination | This compound | POCl₃ | 90 °C | 24 h | 72% |

Advanced Applications and Functional Properties of 5 Bromo 3 Nitropyridine 2,4 Diol and Its Derivatives

Supramolecular Chemistry and Self-Assembly

The architecture of 5-Bromo-3-nitropyridine-2,4-diol, featuring hydrogen bond donors (-OH) and acceptors (O from -OH and -NO2), makes it an excellent candidate for constructing complex supramolecular assemblies. The interplay of these non-covalent interactions governs the self-assembly process, leading to well-defined, higher-order structures.

Design of Molecular Architectures through Hydrogen Bonding

The hydroxyl and nitro groups on the pyridine (B92270) ring are instrumental in forming robust intermolecular hydrogen bonds. In heterocyclic systems, interactions such as O-H···O and N-H···O are recognized as key factors in directing self-assembly and molecular recognition to form extended structures. researchgate.net For this compound, the two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and nitro groups can act as acceptors. This functionality allows for the formation of intricate one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The specific arrangement (or supramolecular synthon) would depend on the tautomeric form of the molecule, which can exist in diol or hydroxy-pyridone forms. The bromine atom can also participate in halogen bonding, a weaker but significant interaction that can further stabilize and direct the crystal packing. nih.gov

Crystal Engineering and Solid-State Properties

Crystal engineering utilizes knowledge of intermolecular interactions to design new solid-state materials with desired properties. For substituted pyridines, hydrogen bonding is a primary tool for creating specific solid-state architectures. researchgate.net Although a specific crystal structure for this compound is not publicly documented, the principles of crystal engineering suggest that it would form highly organized structures. The combination of strong hydrogen bonds, weaker C-H···O interactions, and potential halogen bonds could be exploited to control the dimensionality and topology of the resulting crystalline material. The study of related dihydroxypyridine derivatives shows they form stable, hydrogen-bonded networks, indicating a similar potential for this compound.

Coordination Chemistry as a Ligand

The presence of multiple donor atoms, particularly the two oxygen atoms from the hydroxyl groups, allows this compound to act as an effective ligand for a wide range of metal ions. Its ability to form stable chelate rings is a cornerstone of its potential in coordination chemistry.

Chelation Properties with Transition Metals

Structurally similar compounds, such as 5-chloro-2,3-dihydroxypyridine, are known to act as bidentate chelating ligands, binding to metal centers through the oxygen atoms of their two hydroxyl groups after deprotonation. researchgate.net This creates a stable five-membered chelate ring with the metal ion. By analogy, this compound is expected to behave as a potent O,O-donor ligand. The deprotonation of its hydroxyl groups facilitates coordination with various transition metals, including but not limited to palladium (Pd), platinum (Pt), ruthenium (Ru), rhodium (Rh), cobalt (Co), and copper (Cu). researchgate.netresearchgate.net The electron-withdrawing nature of the nitro and bromo substituents would modulate the electron density on the oxygen donors, thereby influencing the stability and reactivity of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with such ligands typically involves reacting the ligand with a suitable metal salt (e.g., chlorides or acetates) in a solvent like ethanol (B145695) or methanol (B129727). nih.govbohrium.com For related hydroxypyridine ligands, complex formation is confirmed through various spectroscopic techniques. researchgate.netresearchgate.net

Key characterization data for analogous complexes include:

Infrared (IR) Spectroscopy : The disappearance of the broad O-H stretching vibration band upon complexation indicates the deprotonation of the hydroxyl groups and the formation of M-O bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Shifts in the signals of the pyridine ring protons upon coordination provide evidence of the ligand-metal interaction.

Electronic Spectra (UV-Vis) : Shifts in the ligand's absorption bands and the appearance of new bands corresponding to d-d transitions or charge-transfer bands confirm coordination and help determine the geometry of the complex. mdpi.comscirp.org

Based on studies of related ligands, various geometries such as octahedral and square-planar can be expected depending on the metal ion and reaction conditions. mdpi.comnih.gov

| Complex Type (Analogous) | Metal Ion | Probable Geometry | Key Spectral Feature | Reference |

| [M(cdhp)₂]²⁻ | Os(VI) | trans-Octahedral | Formation of M-O bonds confirmed by IR. | researchgate.net |

| [M(bpy)(cdhp)] | Pd(II), Pt(II) | Square Planar | Data from electronic and IR spectra. | researchgate.net |

| [M(ahp)₂] | Co(II), Cu(II) | Tetrahedral/Square Planar | Disappearance of O-H stretch in IR. | researchgate.net |

| [Ru(PPh₃)₂(Hcdhp)₂] | Ru(II) | Octahedral | Characterized by IR, NMR, and electronic spectra. | researchgate.net |

(Note: This table is based on data for the analogous ligands 5-chloro-2,3-dihydroxypyridine (cdhp) and 2-amino-3-hydroxypyridine (B21099) (ahp).)

Potential in Catalysis via Metal Complexation

Metal complexes derived from pyridine ligands are widely used as catalysts in organic synthesis. nih.govalfachemic.com Palladium-pyridine complexes, for instance, are effective in cross-coupling reactions, while complexes of other metals catalyze hydrogenation and hydroformylation reactions. nih.govalfachemic.com The catalytic activity is often tuned by the electronic properties of the substituents on the pyridine ring.

Complexes of this compound could potentially be active catalysts for several reasons:

The stable chelate structure can stabilize the metal center in various oxidation states.

The electron-withdrawing nitro and bromo groups can influence the Lewis acidity and redox potential of the coordinated metal ion, potentially enhancing its catalytic reactivity. nih.gov

Complexes involving metals like palladium could be explored for C-C coupling reactions, where the bromo substituent on the ligand itself could potentially participate.

Iron or ruthenium complexes of nitropyridine ligands have been investigated for reactions like the reduction of nitro compounds, suggesting a possible application area. alfachemic.com

While direct catalytic studies of this specific compound's metal complexes are not yet reported, the functional group arrangement presents a promising scaffold for developing future catalysts.

Material Science Applications

This compound is a key intermediate in the synthesis of more complex, functional pyridine derivatives. Research has detailed its synthesis through the direct bromination of 3-nitropyridine-2,4-diol. nih.govacs.orgsemanticscholar.org This diol is often not the end product but rather a reactive precursor that can be converted into other useful compounds, such as 5-bromo-2,4-dichloro-3-nitropyridine (B1444284), by reaction with reagents like phosphorus oxychloride. nih.govacs.orgsigmaaldrich.com This reactivity is crucial, as it opens pathways to a wide array of derivatives suitable for various material science applications.

The molecular architecture of this compound makes it a promising precursor for high-performance polymers. The two hydroxyl groups can, in principle, participate in polycondensation reactions to form polyesters. Furthermore, the nitro and bromo groups can be chemically modified to introduce other functionalities. For instance, the nitro group can be reduced to an amine, and the bromo group can be replaced, leading to diamino-pyridines or other bifunctional monomers essential for polymer synthesis.

High-performance polymers like polyimides, known for their exceptional thermal stability and mechanical properties, are typically synthesized from the reaction of diamines and dianhydrides. researchgate.net Derivatives of 5-bromo-3-nitropyridine, such as 2-Amino-5-bromo-3-nitropyridine (B172296), are commercially available building blocks that can be utilized in the synthesis of such advanced polymers. bldpharm.comnih.govmedchemexpress.combiosynth.comambeed.com The incorporation of the rigid, polar pyridine ring into a polymer backbone can enhance properties like thermal stability, glass transition temperature, and mechanical strength. researchgate.net

Table 1: Potential Polymer Precursors Derived from 5-Bromo-3-nitropyridine Scaffold

| Precursor Compound | CAS Number | Formula | Potential Polymer Type | Relevant Properties |

| This compound | 856850-65-2 (related structure) | C₅H₃BrN₂O₄ | Polyester | Contains two hydroxyl groups for polycondensation. nih.govacs.org |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | C₅H₄BrN₃O₂ | Polyimide, Polyamide | Contains an amine group for polymerization. nih.govbiosynth.com |

| 2,3-Diamino-5-bromopyridine | 37941-88-9 | C₅H₆BrN₃ | Polyimide, Polyamide | A diamine monomer derived from related nitropyridines. orgsyn.org |

Nitropyridine derivatives are recognized for their potential as efficient organic optical materials. nih.gov The combination of an electron-withdrawing nitro group and an electron-rich pyridine ring creates a donor-acceptor system, which is a common design strategy for materials with nonlinear optical (NLO) properties. These materials are vital for applications in optical communications and signal processing. mdpi.com

Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a close derivative, have been conducted to evaluate its NLO properties. researchgate.net Analysis of its molecular electrostatic potential, frontier molecular orbitals, and hyperpolarizability indicates a significant tendency for NLO activity, making it a candidate for optoelectronic applications. researchgate.net The synthesis of such derivatives often starts from precursors like this compound, highlighting its foundational role in accessing these advanced materials. nih.govacs.org

The development of chemical sensors relies on molecules that can selectively recognize and interact with specific analytes, leading to a measurable signal. The functional groups on the this compound scaffold are well-suited for this purpose. The presence of free hydroxyl (OH) groups, in particular, suggests potential applications in the development of sensors for detecting heavy metals. mdpi.com These hydroxyl groups can act as binding sites for metal ions, and this interaction can be designed to trigger a change in an optical or electronic signal.

Furthermore, the pyridine nitrogen atom itself can coordinate with metal ions. By modifying the electronic properties of the ring through substituents like the nitro and bromo groups, the selectivity and sensitivity of the sensor can be fine-tuned. The versatility of the pyridine scaffold allows for its incorporation into various sensor platforms, including those based on fluorescence, colorimetry, or electrochemical detection.

Photophysical Properties

The photophysical characteristics of materials, such as their ability to absorb and emit light, are central to their use in optical devices, imaging, and sensing. Derivatives of 3-nitropyridine (B142982) have demonstrated interesting and tunable photophysical properties. nih.govmdpi.com

The introduction of various substituents onto the 3-nitropyridine core allows for the fine-tuning of its electronic structure and, consequently, its fluorescence properties. Studies on 2-R-3-nitropyridines, where 'R' can be a methyl or an arylvinyl group, have shown that these compounds can exhibit promising fluorescence with large Stokes shifts (the difference between the absorption and emission maxima). nih.govmdpi.com A large Stokes shift is highly desirable in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.

The substitution pattern significantly influences the emission wavelength and intensity. For example, nucleophilic substitution of the nitro group with sulfur-based nucleophiles can lead to new compounds with distinct photophysical behaviors. nih.govmdpi.com This synthetic flexibility, originating from precursors like this compound, provides a powerful tool for designing fluorescent molecules with specific, targeted properties for applications ranging from biological labels to components in organic light-emitting diodes (OLEDs).

Table 2: Photophysical Data for Selected 3-Nitropyridine Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |

| (E)-4-(2-(5-Bromo-3-nitropyridin-2-yl)vinyl)-N,N-dimethylaniline | Dichloromethane | 467 | 610 | 143 | nih.gov |

| (E)-3-(Benzylsulfanyl)-2-((4-chlorophenyl)vinyl)-5-nitropyridine | Dichloromethane | 358 | 536 | 178 | nih.gov |

| Ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate | Various | 340-360 | 405-417 | ~60-70 | researchgate.net |

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property is the basis for light-responsive or "smart" materials used in applications like erasable data storage, ophthalmic lenses, and molecular switches.

While direct studies on the photochromism of this compound are not prominent, the pyridine scaffold is a viable platform for constructing photochromic systems. This can be achieved by chemically linking the pyridine unit to known photochromic molecules, such as azobenzenes or diarylethenes. acs.orgresearchgate.net For example, organic-inorganic hybrid materials have been created by combining chiral Schiff base complexes with photochromic azobenzene (B91143) molecules, sometimes within a polymer film, to create materials whose properties can be controlled by light. researchgate.net The functional groups on derivatives of this compound provide the necessary handles to attach such photoactive units, paving the way for the development of novel light-responsive polymers and molecular systems.

Role as a Synthetic Intermediate for Complex Heterocycles

This compound is a highly functionalized pyridine derivative that serves as a versatile starting material for the synthesis of more complex heterocyclic structures. Its array of reactive sites—a bromine atom, a nitro group, and two hydroxyl groups—allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. The strategic positioning of these functional groups on the pyridine ring enables chemists to construct intricate molecular architectures, including fused ring systems and macrocycles.

Building Block for Fused Ring Systems

The structure of this compound is primed for the construction of fused heterocyclic systems, where one or more additional rings are built onto the initial pyridine core. A key strategy involves the conversion of the diol into a more reactive intermediate, which can then undergo cyclization reactions.

A notable example is the synthesis of fused imidazo[4,5-c]pyridines. The process commences with the synthesis of this compound itself, which is achieved by the bromination of 3-nitropyridine-2,4-diol in glacial acetic acid. clockss.org The diol is then converted to the highly reactive 5-bromo-2,4-dichloro-3-nitropyridine by treatment with phosphorus oxychloride (POCl₃). clockss.org This dichloro derivative serves as a crucial precursor for building the fused imidazole (B134444) ring.

The synthesis proceeds through a series of regioselective nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is more susceptible to substitution and is first displaced by an amine, such as 4-methoxybenzylamine. Subsequent substitution of the chlorine at the 2-position with a secondary amine, followed by reduction of the nitro group to an amine and intramolecular cyclization, yields the fused imidazo[4,5-c]pyridine framework. clockss.org This multi-step synthesis highlights the utility of this compound as a foundational scaffold for creating complex, fused heterocyclic molecules. The unreactivity of derivatives like 2-amino-5-bromo-3-nitropyridine towards certain cyclization reactions, for instance with tetrafluoropyridazine, underscores the importance of selecting the appropriate reaction partners and conditions to achieve the desired fused system. cam.ac.uk

Table 1: Synthesis of a Fused Imidazo[4,5-c]pyridine Precursor from this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3-Nitropyridine-2,4-diol | Bromine, Glacial Acetic Acid, 70°C | This compound |

| 2 | This compound | POCl₃, 90°C | 5-Bromo-2,4-dichloro-3-nitropyridine |

| 3 | 5-Bromo-2,4-dichloro-3-nitropyridine | 4-Methoxybenzylamine, Et₃N, DMF, 0°C | 5-Bromo-2-chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine |

Synthesis of Nitrogen-Containing Macrocycles

The synthesis of nitrogen-containing macrocycles, large cyclic molecules incorporating nitrogen atoms within the ring, is a significant area of synthetic chemistry due to their diverse applications. While direct macrocyclization reactions using this compound as a primary building block are not extensively documented, its derivatives are valuable precursors for constructing such complex architectures. The functional groups present on the pyridine ring can be strategically manipulated to introduce reactive sites suitable for macrocyclization.

General strategies for forming nitrogen-containing macrocycles often involve the reaction of a di-functionalized pyridine derivative with a linear chain containing two nucleophilic or electrophilic ends. For instance, pyridine derivatives containing two reactive leaving groups, such as halogens, can be reacted with long-chain diamines in a high-dilution environment to favor intramolecular cyclization over intermolecular polymerization.

Derivatives of this compound, such as the corresponding 2,4-dichloro or 2,4-diamino compounds, can serve as the pyridine component in these macrocyclization reactions. The bromo and nitro substituents can be retained or modified to tune the electronic properties and solubility of the final macrocycle. For example, the synthesis of pyridinophane tetra-aza macrocycles often involves the cyclization of a 2,6-bis(bromomethyl)pyridine (B1268884) derivative with a protected diamine. Although this specific example does not start from this compound, it illustrates a common pathway where a functionalized pyridine acts as a cornerstone for the macrocyclic structure. The principles of such syntheses suggest that a suitably modified derivative of this compound could be a valuable component in the creation of novel macrocyclic compounds.

Emerging Methodologies and Analytical Techniques in the Study of 5 Bromo 3 Nitropyridine 2,4 Diol

Hyphenated Chromatographic Techniques for Purity and Reaction Monitoring (e.g., LC-MS/MS, RP-HPLC)

Hyphenated chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry, are indispensable tools for the analysis of pyridine (B92270) derivatives. These methods are routinely employed to assess the purity of 5-Bromo-3-nitropyridine-2,4-diol and to monitor the progress of its synthesis, ensuring the desired product is formed and identifying any potential impurities.

Reverse-phase HPLC separates compounds based on their hydrophobicity. In the analysis of compounds structurally similar to this compound, such as 2-Amino-5-bromo-3-nitropyridine (B172296), RP-HPLC methods utilize C18 columns. sielc.comnih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with an acid modifier like formic acid or phosphoric acid to ensure good peak shape and compatibility with mass spectrometry. sielc.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an additional layer of analytical specificity and sensitivity. After chromatographic separation, the compound is ionized (commonly via electrospray ionization, ESI) and subjected to mass analysis. This technique was successfully used for the detection of bronopol (B193717) (2-bromo-2-nitropropan-1,3-diol) in complex matrices, demonstrating its power in quantifying brominated nitro compounds. nih.gov For this compound, LC-MS/MS would not only confirm the molecular weight of the parent compound but could also be used to fragment the molecule, providing structural information that helps in its unambiguous identification and in the characterization of related substances and potential metabolites. The development of such methods is crucial for quality control and for detailed studies of the compound's chemical behavior.

Table 1: Illustrative RP-HPLC Conditions for Analysis of Related Pyridine and Nitrated Compounds

| Parameter | Condition 1 (for 2-Amino-5-bromo-3-nitropyridine) sielc.com | Condition 2 (for Bronopol) nih.gov |

| Column | Newcrom R1 (Reverse-Phase) | XDB-C18 (150 mm × 2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Methanol and 5 mM aqueous ammonium (B1175870) formate |

| Detection | UV, MS-compatible (with formic acid instead of phosphoric acid) | Tandem Mass Spectrometry (MS/MS) with ESI |

| Application | Purity analysis, preparative separation, pharmacokinetics | Residue analysis, quantification in complex matrices |

Advanced Electroanalytical Methods (Cyclic Voltammetry for redox potentials)